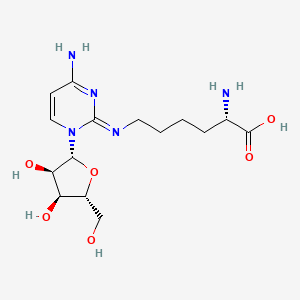

2-Lysylcytidine

Übersicht

Beschreibung

2-Lysylcytidine (2-LysC) is an important natural product with a wide range of applications in biochemistry and medicine. It is an amino acid derivative of cytidine and is a key component of several proteins and peptides. 2-LysC has been studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, 2-LysC has been used in laboratory experiments to study the structure, function, and regulation of proteins and peptides.

Wissenschaftliche Forschungsanwendungen

Molecular Mechanism in tRNA Modification

- Codon Recognition and tRNA Identity: Lysidine is a key modifier at the wobble position of bacterial AUA codon-specific tRNA(Ile), crucial for determining codon and amino acid specificities. The enzyme tRNA(Ile)-lysidine synthetase (TilS) synthesizes Lysidine, using ATP and lysine as substrates (Ikeuchi et al., 2005).

Decoding Genetic Information

- Function in Genetic Decoding: Lysidine is essential for precise decoding of the genetic code in bacteria and archaea. Its presence in tRNA prevents base pairing with the AUG codon and ensures specific deciphering of the AUA codon. Distinct enzymatic mechanisms, such as adenylation and phosphorylation, are involved in modifying the wobble cytidine to Lysidine in different organisms (Numata, 2015).

Role in T-Lymphocyte Activation

- Involvement in Immune Response: 2-Lysophosphatidylcholine, a derivative of Lysidine, plays a significant role in the activation of human resting T lymphocytes, contributing to the expression of interleukin 2 receptor and DNA synthesis. This indicates its involvement in immune response mechanisms (Asaoka et al., 1992).

Evolutionary Significance

- Convergent Evolution in Decoding Systems: The analogous decoding systems for AUA codons in bacteria and archaea, involving Lysidine, are a result of convergent evolution. This evolution occurred after the phylogenic split between these organisms, highlighting the evolutionary significance of Lysidine in genetic coding (Suzuki & Numata, 2014).

Biomedical Research

- Fluorosulfate Chemical Probes: In the context of chemical biology and medicinal chemistry, Lysidine derivatives like aryl fluorosulfates have shown potential in engaging various amino acid residues, including lysine. This application is significant for drug discovery and research in biomedicine (Jones, 2018).

Protein Synthesis in Bovine Mammary Epithelial Cells

- Stimulating Protein Synthesis: Lysine, an essential component of Lysidine, promotes protein synthesis in bovine mammary epithelial cells. This process is facilitated through pathways like mammalian target of rapamycin (mTOR), highlighting the significance of lysine in animal physiology and dairy production (Lin et al., 2018).

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWUIKMWKDMPDE-IINAIABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657499 | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Lysylcytidine | |

CAS RN |

144796-96-3 | |

| Record name | N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144796-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

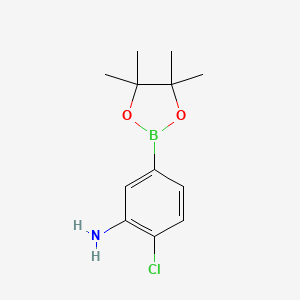

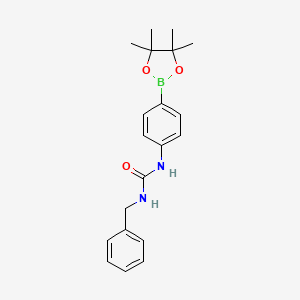

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of 2-lysylcytidine and how does it achieve this?

A1: 2-lysylcytidine (lysidine), a modified nucleoside, plays a crucial role in accurate decoding of the genetic code in bacteria. [, ] It specifically allows the tRNA responsible for carrying isoleucine (tRNAIle) to recognize the AUA codon. This is significant because both AUA and AUG codons code for amino acids, isoleucine and methionine, respectively. Lysidine modification at the wobble position (first position) of the tRNAIle anticodon prevents pairing with the G nucleotide in the AUG codon. [, ] This ensures that tRNAIle specifically recognizes the AUA codon and accurately incorporates isoleucine into the growing polypeptide chain during protein synthesis.

Q2: How does the biosynthesis of 2-lysylcytidine differ from its archaeal counterpart, 2-agmatinylcytidine?

A2: Although both 2-lysylcytidine (lysidine) in bacteria and 2-agmatinylcytidine (agmatidine) in archaea serve the same purpose of ensuring accurate AUA codon decoding, they are synthesized by distinct enzymatic mechanisms. [] In bacteria, tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine using l-lysine and ATP as substrates. [] Conversely, in archaea, tRNAIle-agm2C synthetase (TiaS) utilizes agmatine and ATP to produce agmatidine. [] This suggests that despite their similar function and somewhat similar structures, the evolutionary paths to achieve specific AUA decoding diverged in bacteria and archaea.

Q3: How is the tRNA molecule specifically recognized during 2-lysylcytidine formation?

A3: Both TilS and TiaS, despite belonging to different protein families and utilizing distinct catalytic mechanisms, share a similar tRNA recognition mechanism. [] They achieve specificity by recognizing the acceptor stem of the tRNA molecule, effectively discriminating between tRNAIle and other tRNAs, like tRNAMet. [] This shared recognition strategy highlights the importance of accurate tRNA selection for the fidelity of protein synthesis in both bacteria and archaea.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)